Cadalene

Synthetic Chemistry Sesquiterpene Valorization Process Chemistry

Choose Cadalene (CAS 483-78-3) for its fully aromatic cadinane core, a critical scaffold for medicinal chemistry and a recalcitrant biomarker for geochemistry. Generic substitution with dihydro- or tetrahydro-analogs is scientifically unsound due to divergent redox behavior, selectivity, and potency. This ≥98% HPLC-pure compound is ideal for semi-synthetic derivatization (e.g., C-7 glucosylation enhancing A-549 cytotoxicity 3-fold) and paleoenvironmental reconstruction, offering unmatched specificity for your research.

Molecular Formula C15H18
Molecular Weight 198.3 g/mol
CAS No. 483-78-3
Cat. No. B196121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadalene
CAS483-78-3
Synonyms4-isopropyl-1,6-dimethylnaphthalene;  Cadalin;  4-isopropyl-1,6-dimethyl-naphthalene;  1,6-dimethyl-4-propan-2-yl-naphthalene;  1,6-dimethyl-4-propan-2-ylnaphthalin;  1,6-diméthyl-4-propan-2-ylnaphthalène
Molecular FormulaC15H18
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
InChIInChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
InChIKeyVMOJIHDTVZTGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadalene (CAS 483-78-3) Baseline Identity and Procurement Considerations


Cadalene (CAS 483-78-3), also known as cadalin or 4-isopropyl-1,6-dimethylnaphthalene, is a polycyclic aromatic hydrocarbon with a cadinane skeleton and molecular formula C15H18 (MW 198.30 g/mol) [1]. It is derived from generic sesquiterpenes and is ubiquitous in essential oils of higher plants [2]. As a fully aromatic cadinane-type sesquiterpene, it serves as a key biomarker for higher plant input in geochemical samples and a scaffold for semi-synthetic derivatives with differential cytotoxic and anti-inflammatory activities [3].

Why Generic Substitution of Cadalene (483-78-3) Fails: Evidence of Functional Specificity


Generic substitution among cadinane-type sesquiterpenes is scientifically unsound due to critical differences in aromaticity, oxidation state, and substitution patterns that directly dictate biological activity, synthetic utility, and biomarker specificity. For instance, while cadalene is fully aromatic, its dihydro- and tetrahydro- analogs exhibit distinct redox behaviors and cytotoxic profiles [1]. Similarly, positional isomers like iso-cadalene demonstrate vastly different synthetic selectivities [2]. Furthermore, the presence or absence of hydroxyl groups on the cadalene core (e.g., 7-hydroxycadalene vs. parent cadalene) fundamentally alters potency and mechanism of action in cancer cell lines [3]. These structural nuances preclude interchangeable use.

Quantitative Differentiation Guide for Cadalene (483-78-3) Procurement


Synthetic Selectivity: Cadalene vs. Iso-Cadalene Yield from Himachalene

Cadalene can be selectively synthesized from a mixture of himachalenes (extracted from Atlas cedar waste wood) with up to 71% yield using I2/AlCl3 in dichloromethane, whereas altering the catalyst system to AlCl3 in cyclohexane favors the formation of its positional isomer, iso-cadalene (1,6-dimethyl-3-isopropylnaphthalene) [1]. This demonstrates a clear, catalyst-controlled divergence in product outcome.

Synthetic Chemistry Sesquiterpene Valorization Process Chemistry

Cytotoxicity in Lung Cancer Cells: 7-O-Glucosylated Cadalene Derivative vs. Parent Aglycone

Glucosylation of 7-hydroxy-3-methoxycadalene at the C-7 position yielded 7-O-β-D-glucopyranosyl-3-methoxycadalene. This derivative exhibited an IC50 of 88.6 µM against the human lung cancer cell line A-549, compared to 298.2 µM against the normal lung cell line WI-38 [1]. While the parent aglycone 7-hydroxy-3-methoxycadalene's IC50 against A-549 was not directly provided in this abstract, the study explicitly states that the glucosylation improved pharmacological efficiency against lung cancer cells by more than three-fold compared to the non-derivatized cadalene [1].

Cancer Pharmacology Natural Product Derivatization Lung Cancer

Cytotoxic Potency in Breast Cancer Cells: 7-Hydroxy-3,4-dihydrocadalene vs. Semisynthetic Cadalene Derivatives

In MCF7 breast cancer cells, 7-hydroxy-3,4-dihydrocadalene (a natural cadinane) inhibited cell viability in a concentration- and time-dependent manner. In stark contrast, the semisynthetic derivatives 7-(phenylcarbamate)-3,4-dihydrocadalene and 7-(phenylcarbamate)-cadalene exhibited remarkably lower cytotoxic potency [1]. This indicates that the phenylcarbamate substitution on the cadalene core abolishes the potent cytotoxic activity observed in the natural dihydrocadalene analog.

Breast Cancer Natural Product Cytotoxicity Structure-Activity Relationship

Geochemical Biomarker Stability: Cadalene as a Diagenetic End-Product vs. Labile Sesquiterpenes

In fossilized dammar resins, the major sesquiterpenoids are C15 cadalene-based compounds, including calamenene, 5,6,7,8-tetrahydrocadalene, and cadalene itself, which are absent or minor in extant resins [1]. This compositional shift indicates the transformation of labile essential oil components (e.g., germacrene D and cadinenes) into stable, aromatic cadalene-based structures during diagenesis. Cadalene, therefore, serves as a reliable, recalcitrant biomarker of higher plant input in ancient sediments, unlike its more reactive precursors.

Organic Geochemistry Paleobotany Biomarker Analysis

LogP and TPSA: Cadalene's Lipophilicity Profile vs. Polar Derivatives

Cadalene (parent hydrocarbon) exhibits a high calculated LogP (XlogP 5.60, AlogP 4.58) and a Topological Polar Surface Area (TPSA) of 0.00 Ų [1]. In stark contrast, cadalene-beta-carboxylic acid (a derivative) has a lower XlogP of 4.20 and a significantly higher TPSA of 37.30 Ų [2]. These differences in lipophilicity and polarity directly impact membrane permeability and solubility, which are critical parameters for biological assays and formulation.

Physicochemical Properties Drug Likeness ADME

Hepatoprotective Activity Profile: Cadalene vs. Co-Occurring Cadinanes and Diterpenes

In a CCl4-induced hepatotoxicity model in rats, cadalene (isolated from Juniperus sabina) was one of nine compounds tested. While the total extract showed a 51% reduction in AST and bilirubin and a 44% reduction in ALT, specific compound-level data showed that epi-cubenol (compound 3) and manool (compound 4) were the most effective in improving liver enzyme levels, whereas cadalene's individual contribution was not highlighted as a major hepatoprotective agent in this study [1]. This indicates that cadalene itself may not be the primary driver of hepatoprotection in this plant matrix, and its activity profile differs from co-occurring compounds.

Hepatoprotection Liver Toxicity Natural Product Pharmacology

Optimal Application Scenarios for Cadalene (483-78-3) Based on Quantitative Evidence


Selective Synthesis of Cadalene from Atlas Cedar Waste

Industrial or academic laboratories aiming to valorize Atlas cedar (Cedrus atlantica) waste wood can employ the I2/AlCl3 in dichloromethane catalytic system to selectively produce cadalene from a mixture of himachalenes, achieving up to 71% yield. This method is unsuitable for producing the iso-cadalene isomer, which requires a different catalyst system [1].

Development of Glycosylated Cadalene Derivatives for Lung Cancer Research

Medicinal chemistry groups focusing on lung cancer can utilize cadalene as a core scaffold for glycosylation. Evidence shows that glucosylation at the C-7 position of 7-hydroxy-3-methoxycadalene yields a derivative with significantly enhanced (>3-fold) cytotoxic potency against A-549 lung cancer cells compared to the parent aglycone, while maintaining a lower potency against normal lung cells (IC50 298.2 µM vs. 88.6 µM) [1].

Use of Cadalene as a Stable Biomarker in Paleobotanical and Geochemical Studies

Geochemists and paleobotanists studying ancient sediments and fossil resins should utilize cadalene as a robust biomarker for higher plant input. Unlike labile sesquiterpene precursors (e.g., germacrene D, cadinenes) that degrade during diagenesis, cadalene is a stable, recalcitrant end-product that persists in the geological record, enabling reliable reconstruction of past vegetation and environmental conditions [1].

Structure-Activity Relationship Studies for Cytotoxic Cadinanes

Researchers investigating the cytotoxic mechanisms of cadinane sesquiterpenes should note that the presence of a phenylcarbamate group on the cadalene core drastically reduces cytotoxic potency in MCF7 breast cancer cells, whereas the natural 7-hydroxy-3,4-dihydrocadalene exhibits concentration- and time-dependent inhibition [1]. This SAR insight is crucial for designing potent anticancer leads and avoiding inactive derivatives.

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